molecular formula C10H12F2N6O B11750520 3-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide

3-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11750520
M. Wt: 270.24 g/mol
InChI Key: HGSAIRCNCLNPLN-UHFFFAOYSA-N
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Description

3-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has garnered significant interest due to its unique structure and potential applications. This compound features a pyrazole ring with difluoromethyl, methyl, and carboxamide groups attached at specific positions, making it a versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This involves the use of difluoroacetic acid, which is introduced at a post-synthesis phase, making the process cost-effective and efficient . The reaction conditions often include the use of nanoscale titanium dioxide as a catalyst for esterification, which enhances the reaction yield and reduces the reaction time .

Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. One such method involves the use of 2,2-difluoro acetyl halide as a raw material, which undergoes addition reactions with alpha, beta-unsaturated esters followed by alkaline hydrolysis to obtain the intermediate carboxylic acid. This intermediate is then condensed and cyclized with methyl hydrazine in the presence of a catalyst to produce the final product .

Chemical Reactions Analysis

Types of Reactions: 3-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and product purity .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in halogenated compounds .

Scientific Research Applications

3-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a potential antifungal agent due to its ability to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain . In medicine, this compound is being explored for its potential therapeutic effects, particularly in treating fungal infections. Additionally, it has industrial applications in the development of new fungicides and other agrochemicals .

Mechanism of Action

The mechanism of action of 3-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide involves the inhibition of succinate dehydrogenase (SDH), an enzyme complex in the mitochondrial respiratory chain. By inhibiting SDH, the compound disrupts the electron transport chain, leading to a reduction in ATP production and ultimately causing cell death in fungi . This mechanism makes it an effective antifungal agent.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other pyrazole derivatives such as isopyrazam, sedaxane, bixafen, fluxapyroxad, and benzovindiflupyr. These compounds share structural similarities with 3-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide, particularly the presence of the pyrazole ring and difluoromethyl group .

Uniqueness: What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. Its ability to inhibit SDH with high specificity and potency makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C10H12F2N6O

Molecular Weight

270.24 g/mol

IUPAC Name

5-[[2-(difluoromethyl)pyrazol-3-yl]methylamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C10H12F2N6O/c1-17-7(9(13)19)4-8(16-17)14-5-6-2-3-15-18(6)10(11)12/h2-4,10H,5H2,1H3,(H2,13,19)(H,14,16)

InChI Key

HGSAIRCNCLNPLN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NCC2=CC=NN2C(F)F)C(=O)N

Origin of Product

United States

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